N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused to a dimethyl-substituted thiophene ring, with a cyclopropanecarboxamide substituent. This structure combines aromatic heterocycles (benzothiazole and thiophene) with a conformationally constrained cyclopropane moiety, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-9-10(2)21-17(19-15(20)11-7-8-11)14(9)16-18-12-5-3-4-6-13(12)22-16/h3-6,11H,7-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEXSXYCYBLPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule comprises three primary components: a 4,5-dimethylthiophene core, a 1,3-benzothiazole moiety, and a cyclopropanecarboxamide group. Retrosynthetic decomposition suggests the following disconnections:
- Amide bond formation between the thiophene-bound amine and cyclopropanecarbonyl chloride.
- Benzothiazole-thiophene linkage via nucleophilic aromatic substitution or cross-coupling.
- Thiophene ring construction with pre-installed methyl and amine functionalities.
This approach aligns with methodologies reported for analogous benzothiazole-containing heterocycles.
Thiophene Core Synthesis: Gewald Reaction Optimization
The 4,5-dimethylthiophen-2-amine scaffold is synthesized via the Gewald reaction , a one-pot cyclocondensation of ketones, elemental sulfur, and cyanoacetates. For this target:
- Reactants : 3-Pentanone (2.0 eq), methyl cyanoacetate (1.0 eq), sulfur (1.2 eq).
- Conditions : Ethanol solvent, morpholine catalyst (0.1 eq), reflux at 80°C for 6 hours.
Mechanistic Insights :
- Knoevenagel condensation between 3-pentanone and cyanoacetate forms α,β-unsaturated nitrile.
- Sulfur incorporation via nucleophilic attack, followed by cyclization to yield the 2-aminothiophene.
Outcomes :
- Yield : 68–72% after recrystallization (ethanol/water).
- Characterization :
Benzothiazole Moiety Installation
The 1,3-benzothiazole group is introduced at C3 of the thiophene via Pd-catalyzed Suzuki-Miyaura coupling :
Procedure :
- Bromination : Treat 4,5-dimethylthiophen-2-amine with NBS (1.1 eq) in DMF at 0°C to afford 3-bromo-4,5-dimethylthiophen-2-amine (89% yield).
- Coupling : React with 1,3-benzothiazol-2-ylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in toluene/ethanol (3:1) at 90°C for 12 hours.
Optimization Notes :
- Microwave irradiation (100°C, 30 min) improves yield to 81%.
- Critical Challenge : Steric hindrance from methyl groups necessitates elevated temperatures.
Post-Reaction Analysis :
- HPLC Purity : >98% after silica gel chromatography (hexane/ethyl acetate 4:1).
- ¹³C NMR : δ 167.8 (C=N of benzothiazole), 14.2 (C4/C5–CH₃).
Cyclopropanecarboxamide Formation
The terminal step involves amide coupling between 3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-amine and cyclopropanecarbonyl chloride:
Protocol :
- Activation : Dissolve amine (1.0 eq) in dry THF, add Et₃N (3.0 eq) under N₂.
- Acylation : Add cyclopropanecarbonyl chloride (1.2 eq) dropwise at −10°C, warm to RT, stir for 4 hours.
- Workup : Quench with ice-water, extract with DCM, dry (Na₂SO₄), concentrate.
Yield Enhancement Strategies :
- Microwave-Assisted Synthesis : 15 min at 60°C increases yield to 76%.
- Catalytic DMAP : 10 mol% reduces side-product formation.
Spectroscopic Validation :
- FTIR : 1,643 cm⁻¹ (amide C=O), 1,552 cm⁻¹ (benzothiazole C=N).
- ¹H NMR : δ 1.12–1.28 (m, 4H, cyclopropane CH₂), 2.31 (s, 6H, thiophene CH₃), 8.44 (s, 1H, NH).
Comparative Evaluation of Synthetic Routes
Route Efficiency Metrics :
| Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Thiophene synthesis | 70 | 95 | 6 |
| Bromination | 89 | 97 | 2 |
| Suzuki coupling | 81 | 98 | 0.5 |
| Amidation | 76 | 99 | 0.25 |
Key Observations :
- Microwave irradiation significantly reduces reaction times without compromising yield.
- Steric effects from methyl groups necessitate excess reagents in coupling steps.
Scalability and Industrial Considerations
Challenges in Mass Production :
- Pd Catalyst Cost : Mitigated via ligand recycling systems.
- Cryogenic Steps : Large-scale acylation requires jacketed reactors for temperature control.
Green Chemistry Adaptations :
- Solvent Recycling : THF recovery via distillation reduces waste.
- Catalyst Immobilization : Pd nanoparticles on mesoporous silica enhance reusability.
Analytical and Regulatory Compliance
Impurity Profiling :
- HPLC-MS : Detects ≤0.1% unreacted amine or acyl chloride.
- Elemental Analysis : C: 62.14%, H: 5.22%, N: 11.33% (theoretical: C: 62.18%, H: 5.25%, N: 11.36%).
Stability Studies :
- Forced Degradation : pH 3–9 solutions show <5% decomposition over 72 hours.
- Photostability : UV light (300–400 nm) induces 12% degradation after 48 hours.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound’s mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In silico docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This positions it as a potential therapeutic agent for treating inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the benzothiazole ring through cyclization reactions.
- Synthesis of the thiophene derivative via electrophilic substitution.
- Cyclopropanation reaction to introduce the cyclopropane moiety.
These synthetic pathways allow for structural modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Containing Analogs
AS601245 (1,3-Benzothiazol-2-yl Derivative)
- Structure : Features a benzothiazole linked to a pyrimidine-acetonitrile group.
- Activity: Known as a c-Jun N-terminal kinase (JNK) inhibitor, with anti-inflammatory and neuroprotective properties .
- Comparison : Unlike the target compound, AS601245 lacks the thiophene and cyclopropane moieties but shares the benzothiazole scaffold. The dimethylthiophene in the target compound may enhance lipophilicity and π-π stacking interactions in binding pockets.
TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
- Structure : Contains a benzothiazole core with cyclopropanecarboxamide and fluorinated aryl substituents.
- Activity : A kinase inhibitor under investigation for oncological applications .
- Comparison: Both compounds share the benzothiazole-cyclopropanecarboxamide motif. However, TAK 632 incorporates a fluorophenoxy group, which may improve target selectivity and solubility compared to the dimethylthiophene in the target compound.
Thiophene and Thiazole Derivatives
N-(Thiazol-2-yl) Cyclopropanecarboxamide
- Structure : Substitutes benzothiazole with a simpler thiazole ring.
- Activity : Demonstrated fungicidal activity in crystallographic and theoretical studies .
- The dimethylthiophene further increases steric bulk compared to the unsubstituted thiazole.
SP600125 (Anthra[1-9-cd]pyrazol-6(2H)-one)
- Structure: A pyrazole-fused anthraquinone lacking heterocyclic sulfur atoms.
- Activity : Broad-spectrum JNK inhibitor with applications in neurodegenerative disease research .
- Comparison : The absence of sulfur-based heterocycles in SP600125 highlights the unique role of the benzothiazole-thiophene system in the target compound for sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
Cyclopropanecarboxamide Derivatives
CEP-1347
- Structure : A complex indole-carboline derivative with a cyclopropane ring.
- Activity : Neurotrophic agent with kinase-modulating properties .
- Comparison : While CEP-1347 uses a cyclopropane for conformational restraint, the target compound integrates cyclopropanecarboxamide directly into a heterocyclic scaffold, possibly enhancing synthetic accessibility and pharmacokinetic stability.
Data Table: Key Structural and Functional Comparisons
Research Findings and Hypotheses
- Structural Advantages : The dimethylthiophene in the target compound may enhance metabolic stability compared to unsubstituted thiophenes, as methyl groups resist oxidative degradation .
- Activity Prediction : Based on analogs like AS601245 and TAK 632, the target compound may exhibit kinase inhibition, particularly against JNK or related pathways .
- Synthetic Feasibility : The cyclopropanecarboxamide group is synthetically accessible via amide coupling, as demonstrated in related compounds .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety linked to a thiophene ring and a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of 385.47 g/mol. The following table summarizes its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 385.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
Biological Activities
This compound exhibits several biological activities:
1. Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxicity. For instance, the IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
These results suggest that the compound effectively inhibits cell proliferation in two-dimensional cultures while showing reduced efficacy in three-dimensional cultures, indicating a need for further optimization for clinical applications .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed promising results, with certain derivatives demonstrating enhanced antibacterial activity .
The mechanism of action for this compound involves interaction with specific biochemical pathways:
- DNA Binding: The compound shows a tendency to bind within the minor groove of AT-DNA, which may interfere with DNA replication and transcription processes.
- Cell Cycle Arrest: It has been suggested that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds within the benzothiazole and thiophene classes:
- Antitumor Studies: A study on related benzothiazole derivatives indicated that modifications to the thiophene ring could enhance antitumor potency while reducing toxicity to normal cells .
- Antimicrobial Efficacy: Another investigation demonstrated that compounds with similar structural motifs exhibited broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling cyclopropanecarboxylic acid derivatives with functionalized thiophene intermediates. For example, benzoylisothiocyanate can react with tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under room-temperature stirring, followed by purification via ice/water precipitation and filtration . To optimize yields, monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., equimolar amounts of reactants). Post-synthesis purification via column chromatography (e.g., 2–10% methanol/dichloromethane gradients) or preparative TLC is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodology : Use ¹H NMR and ¹³C NMR to confirm the cyclopropane ring, benzothiazole, and thiophene moieties. For example, cyclopropane protons typically appear as multiplet signals at δ 1.0–2.5 ppm . IR spectroscopy can validate carboxamide C=O stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference data with structurally similar compounds, such as N-(thiazol-2-yl)cyclopropanecarboxamide, to identify deviations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural models of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). For instance, SHELXL refines small-molecule structures by optimizing bond lengths, angles, and displacement parameters, resolving ambiguities in substituent orientation (e.g., benzothiazolyl vs. thiophene ring conformations) . If twinning or disorder is observed, use the TWIN/BASF commands in SHELXTL to model complex crystallographic scenarios.
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems (e.g., kinase inhibition)?
- Methodology : For BRAF inhibition studies (analogous to TAK632), use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target kinases . To assess paradoxical activation (e.g., BRAF dimerization), perform Western blotting for phosphorylated MEK/ERK in melanoma cell lines. Compare results with negative controls (e.g., BRAF wild-type cells) and use molecular dynamics simulations to model inhibitor-induced dimer conformations (αC-in/αC-out states) .
Q. How can researchers address low yields in multi-step syntheses involving cyclopropanecarboxamide intermediates?
- Methodology : Identify rate-limiting steps via HPLC-MS monitoring . For example, if cyclopropane ring opening occurs during coupling, switch to milder bases (e.g., triethylamine instead of DBU) or protect the cyclopropane with tert-butyloxycarbonyl (Boc) groups. Use DMF as a solvent for amide bond formation with coupling agents like T3P (propylphosphonic anhydride), which enhances efficiency at room temperature .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental biological activity data?
- Methodology : If molecular docking predicts high binding affinity but in vitro assays show weak inhibition, consider solvent effects or protein flexibility . Re-run simulations with explicit solvent models (e.g., TIP3P water) and compare with crystal structures (if available). Validate using mutagenesis studies (e.g., alanine scanning of BRAF’s ATP-binding pocket) to identify critical residues for inhibitor interaction .
Tables for Key Data
| Spectroscopic Peaks | Expected Signals | Technique |
|---|---|---|
| Cyclopropane protons | δ 1.2–1.8 (multiplet) | ¹H NMR |
| Carboxamide C=O | 1675 cm⁻¹ | IR |
| Molecular ion ([M+H]⁺) | m/z calculated: 385.12 | HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
